2-[4-(Benzyloxy)phenyl]-5-ethyloxane
Description
Structure
3D Structure
Properties
CAS No. |
879544-20-4 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-ethyl-2-(4-phenylmethoxyphenyl)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-16-8-13-20(22-14-16)18-9-11-19(12-10-18)21-15-17-6-4-3-5-7-17/h3-7,9-12,16,20H,2,8,13-15H2,1H3 |
InChI Key |
RMWBRONDUXVJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 4 Benzyloxy Phenyl 5 Ethyloxane
Retrosynthetic Analysis of the Oxane Core
A retrosynthetic analysis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane reveals several potential disconnection points, leading to various synthetic strategies. The most common approach involves disconnecting the C-O bond of the ether, which points to a linear precursor with hydroxyl groups at either end, poised for cyclization.
Strategies for Six-Membered Cyclic Ether Formation
The formation of six-membered cyclic ethers can be broadly categorized into three main approaches: final C-O bond formation, C-C bond formation on a pre-existing linear ether, and the simultaneous formation of C-O and C-C bonds. thieme-connect.com The most direct strategy for the synthesis of this compound would involve an intramolecular C-O bond formation. This typically involves a nucleophilic oxygen atom, such as a hydroxyl group, attacking an electrophilic carbon.
Common methods for the synthesis of tetrahydropyrans include Prins cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis. nih.gov Additionally, intramolecular epoxide ring opening of 4,5-epoxy-alcohols is a powerful method for constructing the tetrahydropyran (B127337) ring. nih.gov Another effective strategy is the acid-catalyzed ring-opening of oxetanes to form substituted tetrahydropyrans. nih.govresearchgate.net
| Strategy | Description | Key Intermediates |
| Intramolecular Williamson Ether Synthesis | Cyclization of a halo-alcohol or a diol with one activated hydroxyl group. | Halo-alcohols, tosylates/mesylates of diols |
| Acid-Catalyzed Cyclization | Intramolecular dehydration of a diol to form the cyclic ether. | Diols |
| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde. | Homoallylic alcohols, aldehydes |
| Intramolecular Epoxide Ring Opening | Cyclization of an epoxy-alcohol, often promoted by acid or base. | Epoxy-alcohols |
| Ring-Closing Metathesis (RCM) | Cyclization of a diene-containing ether precursor using a ruthenium catalyst. thieme-connect.com | Acyclic diene ethers |
Approaches for Phenyl and Alkyl Substituent Incorporation
The incorporation of the 4-(benzyloxy)phenyl group at the 2-position and the ethyl group at the 5-position can be achieved through several approaches. One strategy is to start with precursors that already contain these substituents in the desired stereochemical orientation. For example, a starting material could be a chiral aldehyde or ketone that already possesses the ethyl group, which is then elaborated to include the phenyl moiety and the necessary functional groups for cyclization.
Alternatively, the substituents can be introduced during the synthetic sequence. For instance, the 4-(benzyloxy)phenyl group could be introduced via a Grignard reaction with a suitable lactone or ester. The ethyl group could be incorporated through an alkylation reaction or by using a starting material derived from a chiral pool that already contains this functionality.
Precursor Synthesis for the 4-(Benzyloxy)phenyl Moiety
A key component in the synthesis of the target molecule is the 4-(benzyloxy)phenyl moiety. The synthesis of precursors containing this group is well-established in the chemical literature.
Preparation of Benzyloxyphenyl Intermediates
The synthesis of 4-(benzyloxy)phenyl intermediates typically begins with a commercially available 4-hydroxyphenyl derivative, such as 4-hydroxybenzaldehyde or 4-cyanophenol. The hydroxyl group is then protected as a benzyl (B1604629) ether. This is commonly achieved through a Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a base like potassium carbonate, reacts with benzyl bromide or benzyl chloride. nih.govnih.govtubitak.gov.tr
For example, the synthesis of 4-(benzyloxy)benzonitrile can be accomplished by reacting 4-cyanophenol with benzyl bromide in the presence of potassium carbonate in a solvent like acetone. nih.gov This benzonitrile can then be reduced to the corresponding amine or aldehyde, which can serve as a precursor for the oxane synthesis.
| Precursor | Starting Materials | Reagents and Conditions | Reference |
| 4-(Benzyloxy)benzonitrile | 4-Cyanophenol, Benzyl bromide | K2CO3, Acetone, Reflux | nih.gov |
| 4-(Benzyloxy)benzylamine | 4-(Benzyloxy)benzonitrile | LiAlH4, THF | nih.gov |
| 4-(Benzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, Benzyl chloride | K2CO3, DMF |
Functional Group Manipulation in Aromatic Systems
Once the 4-(benzyloxy)phenyl core is established, further functional group manipulations may be necessary to prepare it for coupling and cyclization. For instance, if the synthetic strategy requires a 4-(benzyloxy)phenyl Grignard reagent, the corresponding aryl bromide would be a necessary intermediate. This can be prepared from 4-bromophenol by benzylation.
If the oxane ring is to be formed via a Prins cyclization, 4-(benzyloxy)benzaldehyde would be a key precursor. This can be prepared by the benzylation of 4-hydroxybenzaldehyde. The aldehyde can then react with a suitable homoallylic alcohol to construct the tetrahydropyran ring.
Key Reaction Pathways for Oxane Ring Closure
Several key reaction pathways can be envisioned for the final ring closure to form the this compound. The choice of pathway will depend on the nature of the acyclic precursor.
One plausible route involves the acid-catalyzed cyclization of a 1,5-diol. This diol would have the 4-(benzyloxy)phenyl group at the 1-position and the ethyl group at the 4-position. Treatment with an acid catalyst would promote the intramolecular dehydration to form the oxane ring.
Another powerful method is the intramolecular opening of an epoxide. A precursor containing a terminal epoxide and a hydroxyl group at the appropriate position can be induced to cyclize in a stereoselective manner to form the tetrahydropyran ring. nih.gov
A third approach could be an intramolecular Nicholas reaction, which involves the trapping of a carbocation generated from a dicobalt complexed propargylic alcohol by an oxirane oxygen, leading to the formation of the 6-endo cyclization product. nih.gov
| Reaction Pathway | Precursor | Key Reagents | Notes |
| Acid-Catalyzed Diol Cyclization | 1-[4-(Benzyloxy)phenyl]-4-ethylhexane-1,5-diol | H2SO4, TsOH | Prone to side reactions if not carefully controlled. |
| Intramolecular Epoxide Opening | 5,6-Epoxy-2-[4-(benzyloxy)phenyl]octan-1-ol | Lewis or Brønsted acid | Can provide good stereocontrol. |
| Ring-Closing Metathesis | 1-(Allyloxy)-1-[4-(benzyloxy)phenyl]-4-ethyl-1-hexene | Grubbs' catalyst | Requires a diene precursor. thieme-connect.com |
| Oxetane Ring Opening | Intramolecular reaction of an oxetane with an O-nucleophile | Acid catalyst | Can lead to stereoselective formation of the tetrahydropyran skeleton. nih.govresearchgate.net |
Intramolecular Etherification Reactions
Intramolecular etherification, or cyclization of a linear precursor, is a direct and widely used method for forming cyclic ethers. The strategy involves generating a suitably functionalized acyclic chain that can close to form the oxane ring. For the target molecule, a plausible precursor would be 1-[4-(benzyloxy)phenyl]heptane-1,6-diol.
The key step is the cyclization of the diol, which can be promoted under various conditions:
Acid Catalysis: Treatment of the diol with a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) can protonate one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as a nucleophile, attacking the carbon bearing the leaving group to close the six-membered ring.
Williamson Ether Synthesis: A variation involves the selective activation of one hydroxyl group. For instance, the primary hydroxyl at the 6-position of the precursor can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base deprotonates the secondary hydroxyl at the 1-position, which then displaces the tosylate intramolecularly to form the ether linkage.
Alkoxymercuration-Demercuration: An alternative approach involves the reaction of a corresponding unsaturated alcohol, such as 1-[4-(benzyloxy)phenyl]hept-6-en-1-ol, with a mercury salt like mercury(II) trifluoroacetate. This induces an intramolecular nucleophilic attack by the hydroxyl group onto the activated alkene, forming a cyclic organomercury intermediate. Subsequent reductive cleavage of the carbon-mercury bond with sodium borohydride yields the final oxane product.
Cycloaddition Reactions in Oxane Synthesis
Cycloaddition reactions provide a powerful means of constructing cyclic systems with a high degree of stereocontrol in a single step. The hetero-Diels-Alder reaction is particularly relevant for the synthesis of oxane precursors.
A potential [4+2] cycloaddition strategy for this compound would involve the reaction of an electron-rich diene with a carbonyl compound acting as the dienophile. For instance, the reaction between 4-(benzyloxy)benzaldehyde and a suitable 1,3-diene could form a dihydropyran ring. This intermediate can then be readily reduced (e.g., via catalytic hydrogenation) to the saturated oxane ring system. The ethyl group at the 5-position would need to be incorporated into the diene partner. While not a direct route to the saturated oxane, this method is highly effective for establishing the initial ring structure and relative stereochemistry.
Catalytic Methodologies for Cyclic Ether Formation
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. Several catalytic strategies are applicable to the formation of the oxane ring in this compound.
Palladium-catalyzed reactions are prominent in this area. For example, the intramolecular alkoxycarbonylation of a homoallylic alcohol precursor can lead to the formation of a tetrahydrofuran ring, and similar principles can be extended to oxane synthesis. researchgate.net Another powerful method is the Prins cyclization, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. In the context of the target molecule, a reaction between 4-(benzyloxy)benzaldehyde and a suitable homoallylic alcohol could be catalyzed by a Lewis acid (e.g., indium triflate or scandium triflate) to construct the oxane skeleton. nih.govresearchgate.net
Below is a table summarizing potential catalytic approaches.
| Catalytic Method | Catalyst Example | Proposed Substrates | Key Features |
| Prins Cyclization | Indium(III) triflate (In(OTf)₃) | 4-(Benzyloxy)benzaldehyde, pent-1-en-4-ol | Forms C-C and C-O bonds in one step. |
| Gold-Catalyzed Cyclization | BrettPhosAuNTf₂ | A suitable hydroxy-alkyne precursor | Mild reaction conditions and high functional group tolerance. organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Palladium(II) acetate (Pd(OAc)₂) | An unsaturated alcohol precursor | Can offer high levels of stereocontrol. |
Stereoselective Synthesis Approaches
The target molecule, this compound, contains two stereocenters at positions 2 and 5. Therefore, a mixture of up to four stereoisomers (two pairs of enantiomers) can be formed. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a crucial aspect of the synthesis.
Diastereoselective Control in Oxane Ring Formation
Diastereoselective control aims to selectively form one diastereomer (cis or trans) over the other. In oxane synthesis, this is often achieved by directing the cyclization to proceed through a low-energy, chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.
For instance, in an acid-catalyzed intramolecular etherification of a diol precursor, the stereochemistry of the diol will influence the outcome. A substrate-controlled approach using a diol with pre-defined stereocenters can lead to a highly diastereoselective ring closure. Similarly, in a hetero-Diels-Alder reaction, the geometry of the diene and the nature of the catalyst can influence the endo/exo selectivity of the cycloaddition, which in turn determines the relative stereochemistry of the substituents on the resulting ring. nih.gov The presence of an existing stereocenter in the starting material can effectively direct the stereochemical outcome of the ring-forming step. nih.govresearchgate.net
| Method | Controlling Factor | Predicted Outcome |
| Intramolecular Etherification | Pre-existing stereocenters in the acyclic precursor. | High diastereoselectivity based on minimization of A¹,³ strain in the transition state. |
| Prins Cyclization | Lewis acid catalyst and reaction temperature. | Can be tuned to favor either cis or trans isomers by controlling the reaction mechanism. |
| Hetero-Diels-Alder | Diene geometry and catalyst. | Endo/exo selectivity dictates the relative stereochemistry of the newly formed stereocenters. |
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of the target compound. This is typically achieved using one of three main strategies:
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (e.g., a sugar or an amino acid) that already contains some of the required stereocenters.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction, after which the auxiliary is removed.
Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often the most efficient approach.
For this compound, an asymmetric catalytic approach is highly attractive. For example, an enantioselective Prins cyclization could be performed using a chiral Lewis acid catalyst. Similarly, a chiral catalyst could be employed in a hetero-Diels-Alder reaction to produce an enantioenriched dihydropyran precursor. chemrxiv.org Such methods have been successfully applied to the synthesis of various complex molecules containing substituted oxane rings.
Purification and Isolation Techniques in this compound Synthesis
Following the chemical synthesis, the target compound must be isolated from the reaction mixture and purified to a high degree. Given the physical properties expected for this compound—a moderately polar, high-boiling point organic compound—standard laboratory techniques are applicable.
Work-up: The initial step involves quenching the reaction and separating the crude product from reagents, catalysts, and inorganic byproducts. This is typically done by liquid-liquid extraction, where the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with aqueous solutions (e.g., water, brine, or dilute acid/base) to remove impurities.
Chromatography: The primary method for purifying the crude product is column chromatography on silica gel. nih.govtubitak.gov.tr A solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used as the eluent. The polarity of the eluent is optimized to achieve good separation of the desired product from any remaining starting materials or side products. The progress of the purification is monitored by thin-layer chromatography (TLC).
Recrystallization: If the final compound is a solid, recrystallization can be an effective final purification step to obtain a highly pure, crystalline material. This involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Characterization: The identity and purity of the final product are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chromatographic Separations
Chromatographic techniques are widely used for the purification of organic compounds. For molecules with structural similarities to this compound, column chromatography over silica gel is a common and effective method. nih.govmdpi.com The principle involves separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).
The crude product, dissolved in a minimum amount of a suitable solvent, is loaded onto a column packed with silica gel. orgsyn.org A solvent or a mixture of solvents (eluent) is then passed through the column. Compounds with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions are retained longer, thus achieving separation. The polarity of the eluent is a crucial parameter and is often optimized to achieve the best separation. For compounds containing phenyl and ether functionalities, non-polar to moderately polar solvent systems are typically used. mdpi.comnsf.gov
Detailed research findings from studies on related benzyloxyphenyl derivatives indicate the utility of specific solvent systems for effective purification.
Table 1: Exemplary Solvent Systems for Column Chromatography Purification
| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Source |
|---|---|---|---|
| Silica Gel | Chloroform (CHCl₃) | Benzoate-based calamitic molecule | nih.gov |
| Silica Gel | Hexane / Ethyl Acetate (8:2) | Benzyloxy-benzoic acid methyl ester | mdpi.com |
| Silica Gel | Hexane / Ethyl Acetate (9:1) | Cyclized benzyloxy derivatives | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
The selection of the eluent system is typically guided by preliminary analysis using thin-layer chromatography (TLC), which helps in determining the optimal solvent polarity for separating the desired product from impurities. tubitak.gov.tr Fractions are collected as the eluent passes through the column and are analyzed by TLC to identify those containing the pure compound. mdpi.com
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). nih.gov
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds structurally related to this compound, various solvents have been proven effective.
Following initial synthesis, the reaction mixture is often cooled, and the precipitated solid is collected by filtration. This crude product is then subjected to recrystallization to enhance its purity. rsc.org The solid is washed with a cold solvent, such as ethanol or diethyl ether, to remove soluble impurities before the recrystallization process. rsc.org In a typical procedure, the crude product is dissolved in a minimal amount of a hot solvent, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by vacuum filtration. nih.gov
For compounds that are soluble only in high-boiling point solvents like DMF or DMSO, a technique known as diffusion crystallization may be employed. This involves dissolving the compound in a solvent like DMF and placing it in a larger container with a miscible "antisolvent" (a solvent in which the compound is insoluble), such as dichloromethane (DCM). The slow diffusion of the antisolvent into the solution reduces the compound's solubility, promoting the growth of high-quality crystals. researchgate.net
Table 2: Solvents for Crystallization and Recrystallization
| Solvent(s) | Procedure | Compound Class | Source |
|---|---|---|---|
| Ethanol | Recrystallization from solution | Chalcone derivative | nih.gov |
| Cooled Ethanol and Diethyl Ether | Washing and Recrystallization | Benzil derivative | rsc.org |
This table is interactive. Users can sort the data by clicking on the column headers.
The purity of the resulting crystals is typically assessed by measuring their melting point and using spectroscopic techniques. A sharp melting point close to the literature value is indicative of high purity.
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Reviewed Literature
A thorough review of published scientific literature and spectral databases did not yield specific experimental data for the spectroscopic characterization and structural elucidation of the chemical compound This compound .
Consequently, the detailed analysis requested for the following sections cannot be provided at this time:
Spectroscopic Characterization and Structural Elucidation of 2 4 Benzyloxy Phenyl 5 Ethyloxane
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry and Adduct Formation
While spectral data exists for compounds containing similar structural motifs, such as 4-benzyloxyanisole, 2-benzyloxytetrahydropyran, and various molecules with a 4-(benzyloxy)phenyl group, no research findings are available for the complete target molecule as specified. rkmmanr.orgnih.govnih.gov The synthesis and subsequent detailed characterization of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane have not been reported in the accessible literature.
Therefore, the creation of data tables and a detailed discussion of its specific NMR and MS characteristics would be speculative and not based on established scientific findings.
High-Resolution Mass Spectrometry for Elemental Composition Determination
No high-resolution mass spectrometry (HRMS) data for this compound has been reported in the searched scientific literature. This technique would be crucial for determining the precise elemental composition by providing a highly accurate mass-to-charge ratio, which in turn confirms the molecular formula of the compound.
Infrared (IR) Spectroscopy
Specific infrared (IR) spectra for this compound are not available. Therefore, a detailed analysis of its vibrational modes is not possible.
Without experimental IR data, the assignment of vibrational bands corresponding to the functional groups present in the molecule—such as the C-O-C stretches of the ether and oxane ring, the aromatic C-H and C=C stretches of the phenyl and benzyl (B1604629) groups, and the aliphatic C-H stretches of the ethyl group—cannot be performed.
A definitive identification of the diagnostic stretching and bending modes for this compound cannot be provided in the absence of its IR spectrum.
Other Spectroscopic and Analytical Techniques
Further spectroscopic and analytical data for the compound remain unelucidated in the public domain.
There is no available ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Such data would typically provide information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophores.
No elemental analysis data for this compound has been published. This analytical technique would provide the percentage composition of elements (carbon, hydrogen, and oxygen), which is fundamental for verifying the compound's empirical formula and assessing its purity.
Despite a comprehensive search of available scientific literature, no specific research data was found for the chiral chromatography and enantiomeric excess determination of the compound This compound .
Consequently, the detailed research findings and data tables requested for the spectroscopic characterization and structural elucidation of this particular molecule cannot be provided. Methodologies for determining enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are well-established for various other chiral compounds, including those with structural similarities. These methods typically involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving effective separation.
However, without specific studies on this compound, any discussion of its chiral separation would be purely hypothetical and would not adhere to the strict requirement for factual, data-based content. Research on related compounds, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) nih.gov and etoxazole (B1671765) nih.gov, demonstrates the application of chiral chromatography for resolving enantiomers, but this information is not directly transferable to the target compound.
Therefore, section 3.4.3, as outlined in the prompt, cannot be generated due to the absence of published research on the chiral separation of this compound.
Stereochemical Considerations in the Synthesis and Analysis of 2 4 Benzyloxy Phenyl 5 Ethyloxane
Conformational Analysis of the Oxane Ring System
The six-membered tetrahydropyran (B127337) (oxane) ring of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane is not planar and typically adopts a chair conformation to minimize torsional and steric strain. In a 2,5-disubstituted oxane, the substituents can be arranged in either a cis or trans relationship, leading to two distinct diastereomers. Within each diastereomer, the substituents can occupy either axial (a) or equatorial (e) positions.
For the trans diastereomer, the most stable conformation is the one where both the large 4-(benzyloxy)phenyl group at C2 and the ethyl group at C5 occupy equatorial positions (diequatorial). This arrangement minimizes unfavorable 1,3-diaxial interactions. The alternative diaxial conformation is significantly higher in energy and thus less populated. For the cis diastereomer, the lowest energy conformation involves the larger 2-[4-(benzyloxy)phenyl] group in an equatorial position and the smaller 5-ethyl group in an axial position (e,a). The reverse conformation (a,e) would be less stable due to the significant steric bulk of the axial benzyloxyphenyl group.
These conformational preferences can be elucidated and confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. nih.gov In NMR spectroscopy, the coupling constants (J-values) between adjacent protons on the oxane ring can provide information about their dihedral angles, which are characteristic of specific chair conformations. mdpi.com For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship. Computational studies, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations, further supporting the experimental findings. nih.gov
Table 1: Predicted Relative Energies and Key NMR Data for Conformations of this compound
| Diastereomer | Conformation | Relative Energy (kcal/mol) | Predicted J(H2a, H3a) (Hz) | Predicted J(H5a, H6a) (Hz) |
|---|---|---|---|---|
| trans | (e,e) | 0 | ~3.0 | ~3.5 |
| trans | (a,a) | > 5.0 | ~10.5 | ~11.0 |
| cis | (e,a) | 0.8 | ~3.2 | ~11.5 |
Note: Data are representative and based on general principles of conformational analysis for substituted tetrahydropyrans. Actual values would require specific experimental determination or high-level computational analysis.
Diastereomer Synthesis and Separation
The synthesis of this compound can be approached through various synthetic routes, often resulting in a mixture of cis and trans diastereomers. nih.govcombichemistry.com The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the nature of the starting materials and reagents used. Diastereoselective synthetic methods aim to produce a single diastereomer preferentially. researchgate.net For instance, a substrate-controlled approach might involve a cyclization reaction where the stereochemistry of a precursor molecule directs the formation of one diastereomer over the other.
Once a diastereomeric mixture is obtained, the separation of the cis and trans isomers is a crucial step. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques such as column chromatography or fractional crystallization. In column chromatography, the diastereomers will exhibit different affinities for the stationary phase, leading to different elution times and allowing for their isolation. The choice of solvent system and stationary phase is critical for achieving good separation.
Table 2: Representative Chromatographic Separation of Diastereomers
| Diastereomer | Retention Factor (Rf) | Eluent System |
|---|---|---|
| trans-2-[4-(Benzyloxy)phenyl]-5-ethyloxane | 0.45 | Hexane:Ethyl Acetate (8:2) |
Note: Rf values are illustrative and depend on the specific TLC plate and conditions used.
The successful separation and isolation of the pure diastereomers are confirmed by analytical techniques like NMR spectroscopy, where each diastereomer will show a distinct set of signals.
Enantiomeric Purity Assessment
Each diastereomer (cis and trans) of this compound is chiral and can exist as a pair of enantiomers ((2R,5S) and (2S,5R) for cis; (2R,5R) and (2S,5S) for trans). Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample is of paramount importance, especially in pharmaceutical and biological applications where enantiomers can have different activities. libretexts.org
Several methods are available for determining enantiomeric purity. openochem.orgthieme-connect.de Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable techniques. openochem.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
Another powerful technique is NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). libretexts.orgacs.org CSAs form transient diastereomeric complexes with the enantiomers, which have slightly different chemical shifts in the NMR spectrum, allowing for their quantification. libretexts.org CDAs, on the other hand, react with the enantiomers to form stable diastereomeric products that can be distinguished by standard NMR.
Table 3: Illustrative Chiral HPLC Data for Enantiomeric Purity Assessment of the trans Diastereomer
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| (2R,5R) | 12.5 | 98.5 | 97.0% |
Note: Data are for a hypothetical enantiomerically enriched sample.
Influence of Stereochemistry on Molecular Interactions
The specific three-dimensional arrangement of the atoms in each stereoisomer of this compound dictates how it can interact with other molecules, such as biological receptors or enzymes. The spatial orientation of the 4-(benzyloxy)phenyl and ethyl groups, as determined by the cis or trans relationship and the absolute configuration (R/S) at each stereocenter, is critical for molecular recognition.
In the context of medicinal chemistry, where similar structures are known to act as inhibitors of proteins like the sodium-glucose cotransporter 2 (SGLT2), the precise stereochemistry is often the key to potent and selective biological activity. One stereoisomer may fit perfectly into the binding site of a target protein, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), while another stereoisomer, due to a different spatial arrangement of its substituents, may bind weakly or not at all.
Table 4: Hypothetical Binding Affinities of Stereoisomers to a Target Receptor
| Stereoisomer | Configuration | Binding Affinity (IC₅₀, nM) |
|---|---|---|
| trans | (2R,5R) | 15 |
| trans | (2S,5S) | 850 |
| cis | (2R,5S) | 1200 |
Note: IC₅₀ values are hypothetical and illustrate the potential for significant differences in biological activity between stereoisomers.
This data illustrates a common principle in drug design: often, only one stereoisomer (the eutomer) is responsible for the desired therapeutic effect, while the others (distomers) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the stereocontrolled synthesis and rigorous stereochemical analysis of compounds like this compound are indispensable for developing a comprehensive understanding of their structure-activity relationships.
Computational Chemistry and Theoretical Studies of 2 4 Benzyloxy Phenyl 5 Ethyloxane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and, consequently, the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.govscienceacademique.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for organic molecules of moderate size. epstem.net
In a typical DFT study of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane, the geometry would be optimized using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). nih.govresearchgate.net The calculation seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The results of such an optimization provide a detailed picture of the molecule's structure. For instance, the calculations would reveal the precise bond lengths within the phenyl and oxane rings and the spatial orientation of the bulky benzyloxy group relative to the rest of the molecule. semanticscholar.org Slight variations in these computed parameters can occur depending on whether the calculation is performed in a simulated vacuum (gas phase) or with a model that accounts for solvent effects. nih.gov
Table 1: Representative Predicted Geometrical Parameters for this compound from a DFT Calculation
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| C-O (Oxane) | Average bond length of carbon-oxygen in the oxane ring | 1.43 |
| C-C (Phenyl) | Average bond length of carbon-carbon in the phenyl ring | 1.40 |
| C-O-C | Bond angle of the ether linkage in the benzyloxy group | 118.5 |
| Dihedral Angle | Torsional angle defining the orientation of the phenyl ring relative to the oxane ring | 45.2 |
Note: These values are illustrative and represent typical outputs from a DFT/B3LYP/6-311++G(d,p) calculation.
DFT calculations also yield information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. nih.gov Analysis of the HOMO and LUMO energy levels helps predict how the molecule will interact with other reagents and its potential electronic properties. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.25 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.15 | Energy difference; indicator of chemical reactivity and stability. |
Note: Values are hypothetical, representing typical results from DFT calculations for similar aromatic ether compounds.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT is excellent for finding a molecule's lowest-energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility. itb.ac.id MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach allows researchers to map the potential energy surface and identify various stable and metastable conformations the molecule can adopt, providing a "conformational landscape." nih.govaps.org
For a flexible molecule like this compound, MD simulations can reveal how the ethyl group on the oxane ring and the large benzyloxy group move and rotate in relation to each other. nih.gov These simulations, often performed in a simulated solvent environment to mimic real-world conditions, can identify the most populated conformers and the energy barriers between them. mdpi.com This information is critical for understanding how the molecule's shape influences its interactions with biological targets or other molecules.
Table 3: Illustrative Conformational Analysis from a Molecular Dynamics Simulation
| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 45 | 0.00 | 65 |
| 2 | 175 | 1.20 | 25 |
| 3 | -90 | 2.50 | 10 |
Note: Data is representative, showing how MD simulations can quantify the distribution of different molecular shapes at equilibrium.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or elucidate the structure of a synthesized compound. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra for a molecule. epstem.netresearchgate.netdergipark.org.tr
These predicted chemical shifts can be correlated with experimental data to validate a proposed structure. idc-online.com This technique is sensitive enough to distinguish between different isomers or diastereomers, as subtle changes in geometry lead to detectable differences in the calculated chemical shifts. idc-online.com Comparing the calculated spectrum of a proposed structure with the experimental spectrum provides strong evidence for its correct identification.
Table 4: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| Oxane C-H (adjacent to O) | 4.15 | 4.12 | 78.5 | 78.2 |
| Phenyl C-H (ortho to O) | 6.95 | 6.91 | 115.2 | 114.9 |
| Methylene (B1212753) (-CH₂-) of Ethyl | 1.60 | 1.57 | 29.3 | 29.1 |
| Methylene (-O-CH₂-Ph) | 5.10 | 5.06 | 70.1 | 69.8 |
Note: Values are illustrative examples of the high correlation often found between predicted and measured NMR data.
Reaction Mechanism Studies and Transition State Analysis
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structure and energy of the transition state—the highest energy point along the reaction coordinate. researchgate.net
For example, the acid-catalyzed ring-opening of the oxane moiety could be studied computationally. DFT calculations would be used to determine the energies of the starting material, the protonated intermediate, the transition state for nucleophilic attack, and the final product. The energy difference between the reactants and the transition state gives the activation energy, a key factor determining the reaction rate. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions.
Table 5: Example Energy Profile for a Hypothetical Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting molecule + reagent | 0.0 |
| Transition State | Highest-energy structure along the reaction path | +15.5 |
| Products | Final molecule(s) after the reaction step | -5.2 |
Note: This table illustrates a typical energy profile calculated to understand the feasibility and kinetics of a single reaction step.
In Silico Design of Novel Derivatives
In silico (computer-based) methods are integral to modern drug discovery and materials science for designing novel derivatives with enhanced properties. Starting with a lead compound like this compound, computational tools can be used to explore how structural modifications affect its properties, such as biological activity. semanticscholar.orgnih.gov
Techniques like molecular docking can predict how a series of designed derivatives will bind to a specific protein target. nih.gov By systematically changing functional groups on the parent molecule—for example, by adding substituents to the phenyl rings or altering the ethyl group—researchers can create a virtual library of new compounds. researchgate.net The binding affinity of each derivative is then calculated, allowing chemists to prioritize the synthesis of the most promising candidates. This rational design approach significantly accelerates the process of developing new molecules with desired functions. mdpi.com
Table 6: Illustrative Data from an In Silico Screening of Designed Derivatives
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| Parent | (Original Molecule) | -7.5 | Hydrophobic interaction |
| Deriv-01 | Add -OH to phenyl ring | -8.2 | Hydrogen bond with Serine |
| Deriv-02 | Replace ethyl with -CF₃ | -7.8 | Enhanced hydrophobic contact |
| Deriv-03 | Add -Cl to benzyl (B1604629) ring | -8.0 | Halogen bond with backbone |
Note: This table demonstrates how computational screening can be used to rank potential new molecules based on predicted binding scores to a biological target.
Reactivity and Reaction Mechanisms Involving 2 4 Benzyloxy Phenyl 5 Ethyloxane
Reactions of the Oxane Ring
The oxane ring, a six-membered saturated heterocycle containing oxygen, is generally a stable scaffold. Its reactions typically require activation due to the low ring strain compared to smaller cyclic ethers like epoxides or oxetanes.
The tetrahydropyran (B127337) (oxane) ring is significantly more stable than its three-membered (epoxide) or four-membered (oxetane) counterparts. Consequently, its ring-opening requires harsh reaction conditions. Such reactions are typically promoted by strong acids, which protonate the endocyclic oxygen atom, converting it into a good leaving group (an alcohol in the ring-opened product). pdx.edulibretexts.org
The mechanism proceeds via an SN1 or SN2 pathway, depending on the substitution pattern and reaction conditions. For 2-[4-(Benzyloxy)phenyl]-5-ethyloxane, acid-catalyzed cleavage would involve protonation of the oxane oxygen, followed by nucleophilic attack at either C2 or C5.
Attack at C2: This position is activated by the adjacent phenyl ring and the ether oxygen, which can stabilize a potential carbocation intermediate.
Attack at C5: This position is a secondary carbon, which is sterically less hindered than C2.
The regioselectivity of the ring-opening is therefore dependent on the specific nucleophile and the precise conditions employed, representing a balance between electronic stabilization and steric hindrance. Unlike other ethers, epoxides can be readily opened under both acidic and basic conditions due to their significant ring strain. libretexts.orgyoutube.com However, the stability of the oxane ring makes base-catalyzed ring-opening highly unfavorable.
Modern synthetic methods allow for the direct functionalization of C-H bonds on saturated heterocyclic systems like the oxane ring. organic-chemistry.orgrsc.org These reactions provide a pathway to introduce new substituents onto the ring itself, without relying on pre-existing functional groups.
Catalytic C-H activation, often employing transition metals such as palladium or rhodium, can selectively replace a hydrogen atom on the oxane backbone with another functional group. organic-chemistry.orgacs.org For instance, a palladium(II) catalyst could mediate the coupling of the oxane ring with an alkene or other coupling partners. organic-chemistry.org The selectivity of these reactions is often guided by directing groups or is governed by the intrinsic electronic and steric properties of the C-H bonds within the ring. This approach offers a powerful tool for modifying the core structure of the molecule, potentially leading to derivatives with novel properties.
Reactivity of the Benzyloxy Phenyl Moiety
The benzyloxy phenyl group is a key component of the molecule, featuring a protected phenol (B47542) and an aromatic ring that can participate in several classic organic reactions.
The aromatic ring of the benzyloxy phenyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The benzyloxy substituent (-OCH₂Ph) is an alkoxy-type group, which is strongly activating and ortho-, para-directing. libretexts.org Since the oxane moiety is already in the para position, incoming electrophiles will be directed to the positions ortho to the benzyloxy group (C3' and C5' of the phenyl ring).
The reaction proceeds via a two-step mechanism involving the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com Subsequent loss of a proton re-establishes aromaticity and yields the substituted product. libretexts.org
Common electrophilic aromatic substitution reactions applicable to this moiety include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. uomustansiriyah.edu.iq
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a bromo- or chloro- substituent. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introducing alkyl (-R) or acyl (-COR) groups using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.org
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction Name | Reagents | Electrophile (E⁺) | Product Substituent |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ |
| Bromination | Br₂, FeBr₃ | "Br⁺" | -Br |
| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | -Cl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | -COR |
The benzyl (B1604629) group is a common protecting group for phenols and alcohols due to its stability under a wide range of conditions and its relatively straightforward removal. The cleavage of the benzyl ether in this compound would unmask the phenolic hydroxyl group, yielding 4-(5-ethyloxan-2-yl)phenol.
The most prevalent method for benzyl ether deprotection is catalytic hydrogenolysis . youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comacsgcipr.org The process cleaves the benzylic C-O bond, generating the corresponding phenol and toluene (B28343) as a byproduct. acsgcipr.org
Alternative methods are available, which can be crucial if other functional groups in the molecule (such as alkenes or alkynes) are sensitive to standard hydrogenation conditions. Catalytic Transfer Hydrogenation (CTH) is a milder alternative where a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, is used in place of H₂ gas. acsgcipr.org Oxidative cleavage and acid-catalyzed cleavage are also possible but may be less selective. acsgcipr.org
Table 2: Comparison of Benzyl Ether Deprotection Methods
| Method | Typical Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C (or PtO₂) | Room temperature, atmospheric or elevated pressure | High yield, clean reaction, easily removed byproduct (toluene) youtube.com | Reduces other functional groups (alkenes, alkynes, nitro groups); catalyst can be poisoned acsgcipr.org |
| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Mild heating (e.g., in EtOH) | Avoids use of flammable H₂ gas; can be more selective acsgcipr.org | May still reduce some sensitive groups |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Varies | Effective for robust molecules | Lacks selectivity; harsh conditions not suitable for acid-sensitive functional groups |
| Oxidative Cleavage | e.g., DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | Neutral, mild conditions | Useful for p-methoxybenzyl (PMB) ethers; selective | May not be efficient for unsubstituted benzyl ethers; reagent can be expensive |
Reactions of the Ethyl Substituent
The ethyl group attached at the C5 position of the oxane ring is a saturated alkyl substituent. As such, it is the most chemically inert of the three functional moieties in the molecule. It does not possess the activation of a benzylic position nor the inherent reactivity of the ether linkages.
Reactions involving the ethyl group typically require harsh, high-energy conditions, such as free-radical pathways. For example, free-radical halogenation with Cl₂ or Br₂ under UV light could potentially introduce a halogen atom onto the ethyl group. Such reactions often exhibit some selectivity for the position adjacent to a heteroatom, suggesting that the methylene (B1212753) (-CH₂-) carbon of the ethyl group, being alpha to the oxane ring, might be slightly more reactive than the terminal methyl (-CH₃) carbon.
Vigorous oxidation (e.g., with hot potassium permanganate) would likely lead to non-selective degradation of the molecule, potentially cleaving the oxane ring or oxidizing the benzylic position of the protecting group before reacting with the ethyl side chain. ncert.nic.in Therefore, under most conditions used to modify the oxane ring or the benzyloxyphenyl group, the ethyl substituent would remain unreacted. It is also noteworthy that the methylene protons of the ethyl group are diastereotopic due to the chirality of the oxane ring, which could lead to stereoselective reactions if a chiral reagent were used. wikipedia.org
Stability and Degradation Pathways
The stability of this compound is a critical aspect for its handling, storage, and application. Degradation can be initiated by thermal energy, light, or chemical reagents, leading to the cleavage of its core structures.
In a related context, the thermal decomposition of tribenzyloxyaluminium, which also contains a benzyloxy group, proceeds via a heterolytic mechanism, suggesting that the polarity of the environment and the presence of metal ions can significantly influence the degradation pathway. rsc.org The thermal degradation of polycarbonates, which contain carbonate esters with phenyl groups, has been shown to yield phenol derivatives at high temperatures. wikipedia.org
Based on these analogous systems, the thermal decomposition of this compound would likely initiate at the benzyloxy ether linkage, as it is generally the most thermally labile bond in the structure. The oxane ring itself is a relatively stable saturated ether, but ring-opening reactions can occur at elevated temperatures, especially in the presence of catalysts.
Table 1: Inferred Thermal Decomposition Data for this compound Based on Analogous Compounds
| Parameter | Observation for Analogous Compounds | Inferred Behavior for this compound |
| Decomposition Onset | n-Butyl phenyl ether shows significant decomposition at elevated temperatures. acs.org Polycarbonates degrade above their glass transition temperature of ~147 °C. wikipedia.org | Expected to be stable at ambient temperatures but will likely decompose upon significant heating. |
| Primary Fission Site | Cleavage of the C-O bond in the ether linkage is a common primary step. acs.org | The benzyloxy C-O bond is the most probable initial site of thermal cleavage. |
| Potential Products | Phenol, toluene, and various rearrangement products from the alkyl and benzyl fragments. acs.orgrsc.org | 4-Ethyloxan-2-ol, phenol, toluene, and products from the degradation of the ethyloxane ring. |
Note: This table is based on inferred data from related compounds and not on direct experimental results for this compound.
The photochemical reactivity of this compound is anticipated to be dominated by the benzyloxyphenyl group, which contains a strong chromophore. Aromatic ethers can undergo photochemical reactions upon absorption of UV light. Studies on the photolysis of low-brominated diphenyl ethers in aqueous systems have shown the generation of reactive oxygen species, such as singlet oxygen, which contribute to their indirect photolysis. nih.gov
The benzyl C-O bond can be susceptible to photolytic cleavage, leading to the formation of benzyl and phenoxy radicals. These radicals can then engage in a variety of secondary reactions, including recombination, disproportionation, and reaction with solvents or other species present in the medium. The photolysis of nitroarenes in the presence of α-hydroxy ketones has been shown to proceed under irradiation with visible light, indicating the potential for photochemical reactivity in related aromatic systems. acs.org
Table 2: Inferred Photochemical Reactivity of this compound
| Wavelength | Potential Reaction Pathway | Expected Products |
| UV-A / UV-B | Homolytic cleavage of the benzylic C-O bond. | 4-Ethyloxan-2-ol, benzyl radical, phenoxy radical. |
| UV-C | More extensive degradation, including fragmentation of the phenyl and oxane rings. | Smaller aromatic and aliphatic fragments. |
Note: This table presents potential photochemical pathways based on the reactivity of similar functional groups.
The chemical stability of this compound is dependent on the reaction conditions, such as pH and the presence of oxidizing or reducing agents.
Hydrolysis: The ether linkages in the molecule are generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions, the ether bond of the benzyloxy group can be cleaved. The oxane ring, being a cyclic ether, is also susceptible to acid-catalyzed ring-opening, particularly with strong, nucleophilic acids. wikipedia.orgyoutube.comyoutube.com The hydrolysis of related oxazole (B20620) compounds has been studied, and the cleavage of the heterocyclic ring is a key degradation pathway. nih.gov Studies on the hydrolysis of amides show that this process is typically performed under heating with aqueous acid. masterorganicchemistry.com
Oxidation: The benzylic position and the tertiary C-H bond in the oxane ring are potential sites for oxidation. Strong oxidizing agents can lead to the cleavage of the ether linkage and the oxidation of the resulting alcohol and aldehyde fragments to carboxylic acids. The oxidation of alkanes, alkenes, alkynes, and aromatic hydrocarbons is a well-established process. youtube.comyoutube.com The photo-oxidation of oxazole and its derivatives by singlet oxygen leads to the cleavage of the aromatic ring. nih.gov
Reduction: Catalytic hydrogenation can be employed to cleave the benzyloxy group, yielding toluene and the corresponding phenol derivative, 4-(5-ethyloxan-2-yl)phenol. This is a common deprotection strategy in organic synthesis. The aromatic ring can also be reduced under more forcing conditions.
Table 3: Summary of Potential Chemical Degradation Pathways
| Condition | Reagent Example | Potential Degradation Products |
| Acidic Hydrolysis | Strong mineral acids (e.g., HBr, HI) | 4-(5-Ethyloxan-2-yl)phenol, benzyl halide, ring-opened products. |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Benzoic acid, 4-hydroxybenzoic acid, degraded oxane fragments. |
| Catalytic Hydrogenation | H2, Pd/C | Toluene, 4-(5-ethyloxan-2-yl)phenol. |
Synthesis and Exploration of Derivatives of 2 4 Benzyloxy Phenyl 5 Ethyloxane
Modification of the Oxane Ring System
The oxane (tetrahydropyran) ring is a key structural feature that can be altered to influence the molecule's three-dimensional shape and properties. Modifications can range from adding new functional groups to changing the size of the heterocyclic ring itself.
The saturated nature of the oxane ring typically requires activation for the introduction of new substituents. One common strategy involves the deprotonation of a carbon atom adjacent to the ring oxygen (the α-position) using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. The regioselectivity of this reaction would be influenced by the existing substituents. For 2-[4-(Benzyloxy)phenyl]-5-ethyloxane, the C-2 and C-6 positions are α to the ring oxygen. The C-2 position is sterically hindered by the bulky benzyloxyphenyl group, suggesting that lithiation and subsequent functionalization might preferentially occur at the C-6 position.
Another approach involves free-radical reactions. For instance, radical halogenation could introduce a bromine or chlorine atom onto the oxane ring, which can then serve as a handle for further nucleophilic substitution reactions. The stability of the resulting radical intermediate would direct the position of substitution.
Altering the size of the oxane ring from a six-membered to a five-membered (tetrahydrofuran) or seven-membered (oxepane) ring represents a significant structural modification. Such transformations are typically multi-step processes. A plausible strategy for ring contraction could involve the oxidative cleavage of the oxane ring. For instance, ring-opening of the tetrahydropyran (B127337) structure can be initiated under certain conditions. researchgate.net This could be followed by a sequence of reactions, such as intramolecular cyclization of a suitably functionalized intermediate, to form a new, smaller ring.
Conversely, ring expansion could be pursued through reactions like the Tiffeneau-Demjanov rearrangement. This would require the initial introduction of an amino-methyl group or a similar functional handle onto the ring, which, upon treatment with nitrous acid, could induce an expansion of the oxane to an oxepane (B1206615) ring system.
Diversification at the Phenyl Moiety
The phenyl ring offers a versatile platform for introducing a wide array of functional groups through well-established aromatic substitution reactions.
The benzyloxy group attached to the phenyl ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. libretexts.org Since the para-position is already substituted by the oxane-containing moiety, incoming electrophiles will be directed to the positions ortho to the benzyloxy group (C-3 and C-5). Standard electrophilic substitution reactions that could be employed include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂). libretexts.org
Halogenation: Introducing a halogen (e.g., Br, Cl) using reagents like bromine with a Lewis acid catalyst (e.g., FeBr₃). libretexts.org
Friedel-Crafts Acylation: Introducing an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introducing an alkyl group using an alkyl halide and a Lewis acid catalyst.
Nucleophilic aromatic substitution (SNAr) on this electron-rich phenyl ring is generally difficult. youtube.comlibretexts.org However, it can be facilitated if a potent electron-withdrawing group is first installed on the ring, typically ortho or para to a leaving group. libretexts.orgmasterorganicchemistry.com For example, if a nitro group were introduced via electrophilic nitration, a halogen atom subsequently installed could potentially be displaced by various nucleophiles. libretexts.org
The benzyloxy group is a benzyl (B1604629) ether, which can be cleaved to reveal a phenolic hydroxyl group (–OH). organic-chemistry.orgwikipedia.org This debenzylation is a key step for further diversification. The most common and effective method is catalytic hydrogenolysis, which involves reacting the compound with hydrogen gas in the presence of a palladium-on-carbon catalyst (Pd/C). researchgate.net This reaction is generally clean and high-yielding, producing the corresponding phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org
Alternative methods for cleaving benzyl ethers include the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃) or strong proton acids. organic-chemistry.orgresearchgate.net Once the phenol is obtained, it can be used in a variety of subsequent reactions:
Etherification: Reaction with different alkyl or aryl halides under basic conditions (Williamson ether synthesis) to introduce new ether linkages. organic-chemistry.org
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
Cross-Coupling Reactions: The phenol can be converted into a triflate (–OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
Variation of the Benzyloxy Group
Instead of removing the entire benzyloxy group, its benzyl portion can be modified. This allows for fine-tuning of the electronic and steric properties of the molecule. This is typically achieved by synthesizing the parent compound with a pre-modified benzyl group. For example, substituted benzyl halides can be used in the initial synthesis to create analogs with different functionalities on the benzyl ring.
Examples of useful substituted benzyl groups include:
p-Methoxybenzyl (PMB) group: This group is similar to a benzyl group but can be cleaved under milder, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which offers an alternative deprotection strategy that is orthogonal to standard hydrogenolysis. organic-chemistry.org
Nitrobenzyl group: The presence of a nitro group on the benzyl ring can alter the electronic properties and provides a handle for further chemistry, such as reduction to an amine. 2-Nitrobenzyl groups are known to be photolabile, allowing for removal of the protecting group with light. organic-chemistry.org
By systematically applying these synthetic strategies, a diverse library of derivatives of this compound can be generated for further scientific exploration.
Replacement with Other Ether Linkages
No studies detailing the replacement of the benzyloxy ether linkage in this compound with other ether functionalities were found in the reviewed literature.
Introduction of Substituted Benzyl Groups
There is no available research on the synthesis of derivatives of this compound through the introduction of substituted benzyl groups.
Synthesis of Analogs for Structure-Activity Relationship Studies (SAR)
Information regarding the synthesis of analogs of this compound for the purpose of conducting structure-activity relationship studies is not present in the current body of scientific literature.
Concluding, the synthesis and exploration of derivatives of this compound is a subject that appears to be unexplored in the available scientific literature.
Emerging Research Directions and Future Perspectives for 2 4 Benzyloxy Phenyl 5 Ethyloxane
Advancements in Synthetic Methodologies
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane and its analogs is poised to benefit from ongoing innovations in organic synthesis. Current strategies for constructing similar 2,5-disubstituted oxanes often rely on multi-step sequences that may involve the formation of the oxane ring through intramolecular cyclization of a suitably functionalized precursor. The benzyloxyphenyl moiety is typically introduced via Williamson ether synthesis or by coupling reactions.
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| Asymmetric Catalysis | Access to single enantiomers, improved biological specificity. | Development of chiral catalysts for oxane ring formation. |
| C-H Activation | Increased atom economy, reduced synthetic steps. | Discovery of selective catalysts for direct arylation of oxanes. |
| Convergent Synthesis | Higher overall yields, modularity for analog synthesis. | Design of robust coupling reactions for key fragments. |
Integration with Automated Synthesis and Flow Chemistry
The fields of automated synthesis and flow chemistry are revolutionizing the way organic molecules are prepared, offering advantages in terms of reproducibility, safety, and scalability. The synthesis of this compound is well-suited for adaptation to these modern techniques.
Automated synthesis platforms can be employed to rapidly generate a library of analogs by systematically varying the substituents on both the phenyl ring and the oxane moiety. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities compared to traditional batch processes nih.govacs.orgspringerprofessional.deresearchgate.netnih.gov. For the synthesis of this compound, flow chemistry could be particularly advantageous for hazardous or highly exothermic reactions, and for telescoping multiple synthetic steps into a single, continuous process, thereby minimizing manual handling and purification nih.gov. The integration of in-line purification and analysis tools would further enhance the efficiency of the synthetic process.
Development of New Spectroscopic Techniques for Characterization
The unambiguous characterization of this compound and its derivatives is critical for understanding their chemical and physical properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, new and advanced methods are continually being developed that could provide deeper structural insights.
Two-dimensional NMR techniques, such as NOESY and ROESY, can be used to elucidate the three-dimensional structure and conformation of the molecule in solution. The combination of NMR and MS has proven to be a powerful approach for metabolomics and could be similarly applied to the detailed structural analysis of synthetic compounds nih.govnih.gov. Furthermore, advances in solid-state NMR could provide information about the structure and packing of the molecule in the crystalline state.
In the realm of mass spectrometry, techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformers of this compound. Chiroptical spectroscopy methods, including circular dichroism (CD) and vibrational circular dichroism (VCD), would be essential for determining the absolute configuration of chiral centers in enantiomerically enriched samples.
| Spectroscopic Technique | Information Gained | Future Developments |
| 2D NMR (NOESY/ROESY) | Through-space proton correlations, conformational analysis. | Higher resolution and sensitivity. |
| Ion Mobility-MS | Separation of isomers and conformers, collisional cross-section. | Integration with other analytical techniques. |
| Chiroptical Spectroscopy | Absolute configuration of chiral molecules. | Improved theoretical models for spectral prediction. |
Advanced Computational Modeling Applications
Computational modeling is an increasingly vital tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, computational methods can be applied to a wide range of investigations.
Quantum mechanical calculations can be used to predict the molecule's geometric and electronic structure, as well as its spectroscopic properties, which can aid in the interpretation of experimental data. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for understanding the behavior of flexible aryl ether linkages nih.gov.
Furthermore, computational docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various protein targets, thereby guiding the design of new therapeutic agents. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of analogs with their biological activity, facilitating the optimization of lead compounds. The combination of NMR spectroscopy with computational modeling is a powerful approach for informing biopharmaceutical formulations mdpi.com.
Potential as a Synthetic Intermediate for Complex Molecules
Beyond its own potential applications, this compound can serve as a valuable synthetic intermediate for the construction of more complex molecular architectures. The benzyloxy group can act as a protecting group for the phenol (B47542), which can be deprotected and further functionalized. The oxane ring can also be a site for further chemical modification.
For example, the phenyl ring could be elaborated through electrophilic aromatic substitution or cross-coupling reactions to introduce additional functional groups. The ethyl group on the oxane could be functionalized, or the oxane ring itself could be opened to reveal a diol, which could then be used in subsequent transformations. The versatility of this scaffold makes it an attractive starting point for the synthesis of natural products, pharmaceuticals, and functional materials. The development of synthetic routes to access such heterocyclic compounds is of significant interest google.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
